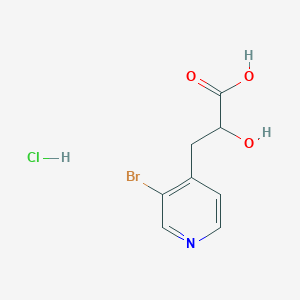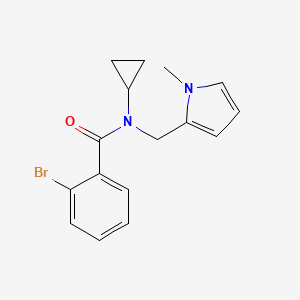
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate” can be represented by the InChI code:1S/C16H13ClO4/c1-10-4-6-11(7-5-10)19-15(18)9-12-8-13(17)3-2-14(20-12)16(21-2)22/h2-9H,1H3. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate” is a solid at room temperature. It has a molecular weight of 304.73.Scientific Research Applications
Chemical Synthesis and Reactions
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate is a compound that finds application in the realm of chemical synthesis, serving as an intermediate for various chemical reactions. A study by Lou Hong-xiang (2012) demonstrates its importance as a critical intermediate in the total synthesis of bisbibenzyls, a class of natural products known for their diverse biological activities. The synthesis process involves condensation reactions starting from methyl 4-bromobenzoate and iso-vanilline, highlighting the compound's role in facilitating the production of complex organic molecules with significant bioactivity Lou Hong-xiang, 2012.
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate are explored for their potential as drug candidates. For instance, Duan et al. (2014) synthesized 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative with molluscicidal properties, indicating the broader utility of such compounds in developing agents against specific pests or diseases. This research emphasizes the adaptability of 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate derivatives in crafting compounds with targeted biological effects Duan et al., 2014.
Material Science and Liquid Crystal Research
The compound's derivatives also find applications in material science, particularly in the synthesis of liquid crystalline materials. Research by B.T. Thaker et al. (2012) involved synthesizing mesogenic homologous series containing a central linkage derived from 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate. These compounds exhibited mesomorphic behavior, highlighting their potential in the development of novel liquid crystalline materials for applications in displays and other optical technologies B.T. Thaker et al., 2012.
Mechanism of Action
The mechanism of action of “2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate” is not clear as it is not intended for human or veterinary use. Its effects would likely depend on the context of its use in research.
Safety and Hazards
properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-10-3-5-12(6-4-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPGFSJJVNADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2806459.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2806460.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2806463.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)


![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)

![1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2806477.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)